Enhanced Lipophilicity (LogP) Relative to Non-Brominated Isothiochromene Analog
The presence of the 6-bromo substituent in 916420-32-1 significantly increases lipophilicity compared to its non-brominated analog (CAS 916420-33-2). This is reflected in the ACD/LogP value of 0.97 for the brominated compound versus a LogP of 0.19 for the non-brominated derivative [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.97 |
| Comparator Or Baseline | Non-brominated analog (916420-33-2): LogP = 0.19 |
| Quantified Difference | Δ LogP ≈ 0.78 (approximately 5-fold difference in partition coefficient) |
| Conditions | Computed via ACD/Labs Percepta Platform; LogP measured as octanol-water partition coefficient. |
Why This Matters
This difference dictates membrane permeability, oral absorption potential, and metabolic liability—critical parameters in early-stage drug discovery and lead optimization.
- [1] Molbase. 2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine (CAS 916420-33-2). LogP: 0.19. https://m.chemsrc.com/mip/cas/916420-33-2_1176658.html (accessed 2025). View Source
